1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
Description
This compound features a brominated naphthalene moiety linked via an ether-oxygen to a propan-2-ol backbone, which is further connected to a piperazine ring substituted with a 5-chloro-2-methylphenyl group. Its molecular formula is C24H25BrClN2O2, with a molecular weight of ~505.8 g/mol.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrClN2O2/c1-17-2-6-21(26)14-24(17)28-10-8-27(9-11-28)15-22(29)16-30-23-7-4-18-12-20(25)5-3-19(18)13-23/h2-7,12-14,22,29H,8-11,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWMZFXQQJAGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the naphthyl ether: This involves the reaction of 6-bromo-2-naphthol with an appropriate alkylating agent under basic conditions to form the naphthyl ether.
Piperazine coupling: The intermediate is then reacted with 4-(5-chloro-2-methylphenyl)piperazine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the piperazine substituents and aryloxy groups , which influence physicochemical properties and biological activity. Below is a detailed comparison:
BH47231 (835888-44-3)
- Molecular Formula : C21H28BrN3O5S
- Molecular Weight : 514.4331 g/mol
- Key Features :
- Piperazine substituted with morpholine-4-sulfonyl group.
- Retains the 6-bromonaphthalen-2-yloxy moiety.
- Comparison: The sulfonyl group increases polarity and solubility compared to the target compound’s chloro-methylphenyl substituent. Potential for enhanced hydrogen bonding due to sulfonyl oxygen atoms .
BH47232 (838587-39-6)
- Molecular Formula : C22H30BrN3O4S
- Molecular Weight : 512.4603 g/mol
- Key Features :
- Piperazine substituted with 1-piperidinylsulfonyl group.
- Uses 6-bromo-2-naphthyloxy as the aryloxy group.
- Structural rigidity from the naphthyl group may reduce conformational flexibility .
Avishot/Flivas (BM-15275; KT-611)
- Molecular Formula : C24H27N2O3
- Molecular Weight : ~391.5 g/mol
- Key Features :
- Piperazine substituted with 2-methoxyphenyl .
- 1-Naphthyloxy group instead of bromonaphthyloxy.
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol Hydrochloride
- Molecular Formula : C23H30Cl2N2O2
- Molecular Weight : ~453.4 g/mol
- Key Features: Shares the 5-chloro-2-methylphenyl piperazine substituent. 2-Isopropylphenoxy group replaces bromonaphthyloxy.
- Hydrochloride salt improves aqueous solubility for pharmaceutical formulations .
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
- Molecular Formula : C19H21ClFN3OS
- Molecular Weight : ~393.9 g/mol
- Key Features :
- Sulfanyl (S) linker instead of ether-oxygen.
- Piperazine substituted with 4-fluorophenyl .
- Comparison :
Key Structural and Functional Insights
- Bromonaphthalen-2-yloxy Group : Enhances lipophilicity and aromatic interactions but may reduce solubility. Replacing bromine with smaller substituents (e.g., methoxy) lowers molecular weight and alters binding kinetics .
- Piperazine Substituents :
- Chloro-methylphenyl : Balances steric effects and metabolic resistance.
- Sulfonyl groups (BH47231/32) : Improve solubility but may introduce steric hindrance.
- Salt Forms : Hydrochloride derivatives (e.g., ) enhance bioavailability for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
